GSK503

概述

描述

GSK503 是一种强效且特异性的增强子蛋白同源物 2 (EZH2) 抑制剂,EZH2 是一种组蛋白赖氨酸 N-甲基转移酶。 这种化合物已被证明具有潜在的抗肿瘤活性,主要用于科学研究,以研究表观遗传修饰及其在包括癌症在内的各种疾病中的作用 .

准备方法

合成路线和反应条件

GSK503 是通过一系列化学反应合成的,这些反应涉及形成吲哚核心结构,然后引入各种官能团。合成路线通常包括以下步骤:

- 通过环化反应形成吲哚核心。

- 通过取代反应引入哌嗪和吡啶环。

- 最终偶联反应以连接酰胺基团 .

工业生产方法

虽然 this compound 的具体工业生产方法没有被广泛记录,但该化合物通常是在研究实验室中使用标准有机合成技术生产的。 该过程涉及多个纯化步骤,包括重结晶和色谱,以达到高纯度水平 .

化学反应分析

反应类型

GSK503 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可以改变官能团,导致不同的类似物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤化物和亲核试剂等试剂用于取代反应.

主要产品

这些反应形成的主要产品包括 this compound 的各种类似物和衍生物,它们用于研究构效关系并优化化合物的功效 .

科学研究应用

Melanoma

- Tumor Growth Inhibition :

- Metastasis Prevention :

Conjunctival Melanoma

- This compound was tested on conjunctival melanoma xenografts, where it significantly attenuated tumor growth at well-tolerated concentrations. The compound's ability to inhibit cell growth and alter gene transcription profiles was confirmed through both pharmacological and genetic approaches .

IC50 Values for this compound in Various Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| CRMM1 | 8.5 ± 0.4 |

| CRMM2 | 9.3 ± 0.7 |

| CM2005.1 | 15.9 ± 1.4 |

This table illustrates the potency of this compound across different conjunctival melanoma cell lines, indicating its effectiveness as an EZH2 inhibitor .

Case Study 1: Melanoma Treatment

In a controlled study involving Tyr::N-Ras Q61K Ink4a mice, this compound was administered at a dosage of 150 mg/kg via intraperitoneal injections for 35 consecutive days. The treatment resulted in:

- A significant reduction in H3K27me3 levels within tumors.

- A marked decrease in the number of new skin melanomas developed over time.

- Enhanced survival rates compared to control groups .

Case Study 2: Conjunctival Melanoma

In another study focusing on conjunctival melanoma, this compound was used to treat xenografts derived from primary CM cell lines. The results indicated:

作用机制

GSK503 通过抑制 EZH2 的甲基转移酶活性发挥作用。这种抑制导致组蛋白 H3 在赖氨酸 27 (H3K27me3) 处的三甲基化减少,这是一个与基因抑制相关的关键表观遗传标记。 通过阻断这种活性,this compound 重新激活肿瘤抑制基因并抑制癌细胞的生长和转移 .

相似化合物的比较

GSK503 与其他 EZH2 抑制剂(如 GSK126 和 GSK343)进行比较。虽然所有这些化合物都靶向 EZH2,但 this compound 以其更高的选择性和效力而闻名。 它对 EZH1 的选择性超过 200 倍,对其他组蛋白甲基转移酶的选择性超过 4000 倍 .

类似化合物清单

GSK126: 另一种具有类似应用的强效 EZH2 抑制剂。

GSK343: 结构上与 this compound 相关,并用于类似的研究环境。

UNC1999: EZH2 和 EZH1 的双重抑制剂,在癌症研究中具有应用价值

生物活性

GSK503 is a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2) that regulates gene expression through histone methylation. This compound has been studied extensively for its biological activity, particularly in the context of cancer treatment, where it has shown promise in various malignancies, including melanoma and multiple myeloma (MM).

This compound functions primarily by inhibiting the methyltransferase activity of EZH2, leading to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3). This alteration in histone modification results in the reactivation of tumor suppressor genes that are silenced by EZH2. The following sections detail specific biological activities observed with this compound.

1. Inhibition of Tumor Growth

This compound has demonstrated significant anti-cancer activity across multiple studies:

- Melanoma Models : In murine models, this compound treatment resulted in a marked reduction in tumor growth and metastasis. Specifically, it inhibited lymph node and lung metastases and reduced lung nodule counts in C57Bl/6 mice xenografted with B16-F10 melanoma cells .

- Multiple Myeloma : this compound was shown to enhance apoptosis in MM cell lines by increasing pro-apoptotic proteins such as BAX and cleaved caspase-3 while decreasing anti-apoptotic proteins like BCL-2 .

2. Effects on Cell Cycle

This compound induces cell cycle arrest, particularly at the G1 phase. In studies involving human melanoma cells, treatment with this compound led to a significant reduction in cell proliferation rates and an increase in cell cycle arrest markers .

Case Studies and Experimental Data

Several studies have investigated the effects of this compound on various cancer cell lines:

- Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| CRMM1 | 8.5 ± 0.4 |

| CRMM2 | 9.3 ± 0.7 |

| CM2005.1 | 15.9 ± 1.4 |

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound across different conjunctival melanoma (CM) cell lines, indicating its potency against these cells .

3. Modulation of Signaling Pathways

This compound has been shown to affect several key signaling pathways:

- NF-κB Pathway : Treatment with this compound resulted in decreased phosphorylation levels of p65 and STAT3, leading to reduced expression of IL-6 and BCL-2, which are downstream targets of the NF-κB pathway .

- mTOR Pathway : RNA sequencing analysis indicated that this compound treatment significantly affected genes involved in mTOR signaling, suggesting that its effects may extend beyond EZH2 inhibition alone .

Safety and Toxicity

In animal studies, this compound was associated with reversible weight loss (~10%) but did not exhibit significant toxicity at therapeutic doses . The compound's effects were closely monitored through various assays to ensure that any adverse effects were minimal compared to its therapeutic benefits.

属性

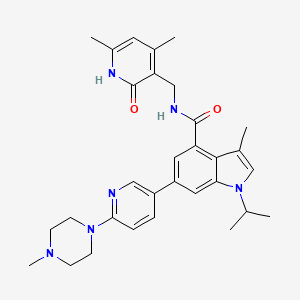

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O2/c1-19(2)37-18-21(4)29-25(30(38)33-17-26-20(3)13-22(5)34-31(26)39)14-24(15-27(29)37)23-7-8-28(32-16-23)36-11-9-35(6)10-12-36/h7-8,13-16,18-19H,9-12,17H2,1-6H3,(H,33,38)(H,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDQQHUKUIKFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of GSK503 and its downstream effects?

A1: this compound is a potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [, , ]. This complex is responsible for trimethylating histone H3 at lysine 27 (H3K27me3), a histone modification associated with gene silencing [, ]. By inhibiting EZH2, this compound prevents the placement of this repressive mark, leading to the reactivation of silenced genes [, ]. This reactivation has been shown to induce cell cycle arrest, promote differentiation, and trigger apoptosis in various cancer cells, including those of Diffuse Large B-cell Lymphomas (DLBCL) []. In preclinical models of Lynch Syndrome, this compound treatment reduced polyp formation and was associated with increased infiltration of cytotoxic immune cells, suggesting an immune-mediated anti-tumor effect [].

Q2: How does this compound interact with its target, EZH2?

A2: While the exact binding mode of this compound to EZH2 has not been extensively detailed in the provided abstracts, it is classified as an EZH2-specific inhibitor []. This specificity suggests a direct interaction with the enzyme, likely within its catalytic domain, to prevent its methyltransferase activity. Further research, including co-crystallization studies, would be needed to elucidate the precise molecular interactions.

Q3: What are the effects of this compound on gene expression in the context of cancer?

A3: this compound treatment has been shown to reverse the aberrant silencing of genes crucial for cell cycle regulation and differentiation in cancer cells []. Specifically, genes with bivalent chromatin domains, marked by both activating (H3K4me3) and repressive (H3K27me3) marks, are particularly affected []. In DLBCL and potentially other cancers, this compound reactivates genes like CDKN1A (involved in cell cycle arrest), IRF4 and PRDM1 (involved in differentiation) by inhibiting EZH2-mediated H3K27 trimethylation []. This reactivation contributes to the anti-proliferative and pro-differentiation effects of this compound in these cancers.

Q4: What is the evidence for the efficacy of this compound in preclinical models of cancer?

A4: Several studies highlighted in the abstracts demonstrate the preclinical efficacy of this compound. In a Lynch Syndrome mouse model, this compound significantly reduced adenoma multiplicity, indicating a preventative effect against tumor formation []. This was accompanied by a noticeable shift in the immune landscape, with an increase in cytotoxic T cells and macrophages in the colon []. Furthermore, this compound inhibited cell growth and colony formation in conjunctival melanoma cell lines, highlighting its potential in this malignancy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。